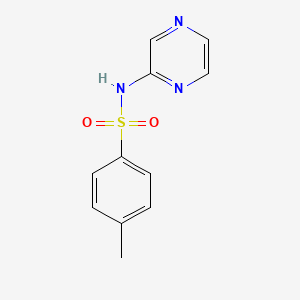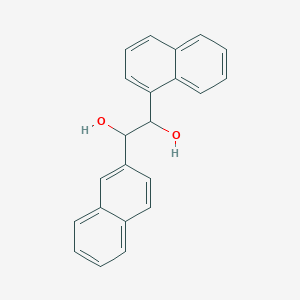
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 7th position and a methyl group at the 6th position. Benzoxazines are known for their diverse biological activities and synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a chloroform solvent. This reaction proceeds through acylation followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .
化学反応の分析
Types of Reactions
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 7-iodo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PI3 kinase, which plays a crucial role in cell proliferation and survival pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with a different substitution pattern.
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Another isomer with a different position of the methyl group.
Uniqueness
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substitutions make it a valuable intermediate for synthesizing various biologically active compounds .
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3 |
InChIキー |
HGXXWFFEYFCKKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)OCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



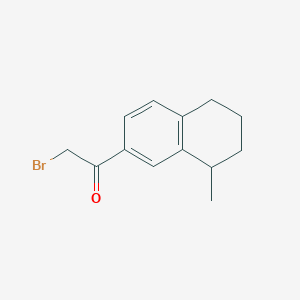

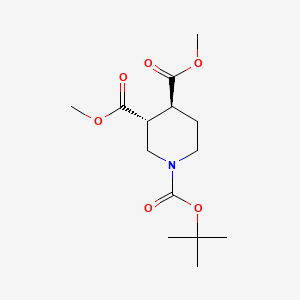
![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)
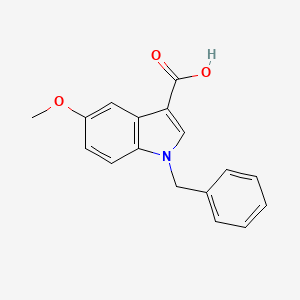
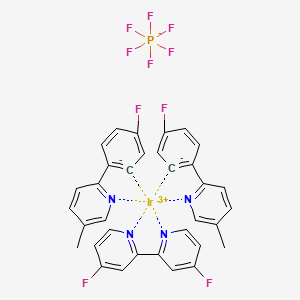
![Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate](/img/structure/B13898428.png)
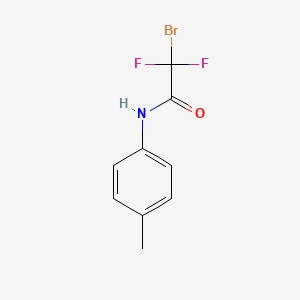
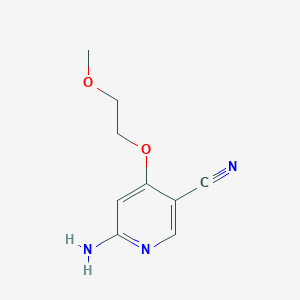
![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)
